molecular formula C24H33ClO10 B1162197 Valeriandoid B CAS No. 1380399-57-4

Valeriandoid B

Cat. No.: B1162197
CAS No.: 1380399-57-4
M. Wt: 517 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeriandoid B is an iridoid compound isolated from the roots of Valeriana jatamansi, a plant belonging to the Valerianaceae family . Iridoids are a type of monoterpenoid, known for their diverse biological activities. This compound has garnered interest due to its unique structure and potential therapeutic properties.

Chemical Reactions Analysis

Types of Reactions: Valeriandoid B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Valeriandoid B has several scientific research applications, including:

Comparison with Similar Compounds

Valeriandoid B is unique among iridoids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its unique combination of structural features and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

Valeriandoid B is a compound derived from the genus Valeriana, particularly noted for its presence in Valeriana jatamansi and Valeriana pavonii. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside, a type of secondary metabolite commonly found in plants. Iridoids are known for their diverse biological activities, including anti-inflammatory, sedative, and neuroprotective effects. The molecular structure of this compound contributes to its interaction with biological systems, particularly the GABAergic system.

Research indicates that this compound exerts its effects primarily through modulation of the GABAergic system. GABA (gamma-aminobutyric acid) is a key neurotransmitter in the central nervous system, and compounds that influence its activity can have significant therapeutic implications.

GABA Receptor Interaction

In vitro studies have demonstrated that this compound inhibits the binding of radiolabeled flunitrazepam to the benzodiazepine binding site on the GABA_A receptor. This inhibition suggests a potential sedative-hypnotic effect similar to that of benzodiazepines, making it a candidate for treating anxiety and sleep disorders .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Sedative-Hypnotic Effects : Studies have shown that extracts containing this compound can significantly reduce anxiety-like behaviors in animal models. For instance, administration of Valeriana jatamansi extracts resulted in enhanced motor function recovery in spinal cord injury models, suggesting a neuroprotective role .
  • Anticonvulsant Activity : this compound has been associated with anticonvulsant properties. In experiments involving mice subjected to maximal electroshock seizures, compounds from Valeriana pavonii demonstrated a protective index indicating reduced seizure frequency and severity .
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, promoting the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and function .

Case Study 1: Neuroprotective Effects

A study conducted by Xiong et al. (2022) investigated the effects of an iridoid-rich fraction from Valeriana jatamansi, which included this compound. The results indicated that this fraction improved motor function recovery following spinal cord injury in rat models. The optimal dosage was found to be 10 mg/kg, highlighting its potential therapeutic window .

Case Study 2: Anticonvulsant Properties

Research conducted by Giraldo et al. (2013) focused on the anticonvulsant effects of iridoids from Valeriana pavonii. The study revealed that these compounds inhibited the binding of flunitrazepam to GABA_A receptors, suggesting a mechanism through which they exert anticonvulsant effects. The findings underscore the relevance of this compound in developing new treatments for epilepsy and related disorders .

Comparative Analysis of Biological Activities

Activity Compound Effectiveness Reference
Sedative-HypnoticThis compoundSignificant reduction in anxiety-like behavior
AnticonvulsantIridoids from V. pavoniiInhibition of seizure activity
NeuroprotectionIridoids from V. jatamansiEnhanced recovery post-injury

Properties

IUPAC Name

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWTVFWINSHGLS-STCFVSJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valeriandoid B
Reactant of Route 2
Reactant of Route 2
Valeriandoid B
Reactant of Route 3
Reactant of Route 3
Valeriandoid B
Reactant of Route 4
Reactant of Route 4
Valeriandoid B
Reactant of Route 5
Reactant of Route 5
Valeriandoid B
Reactant of Route 6
Reactant of Route 6
Valeriandoid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.